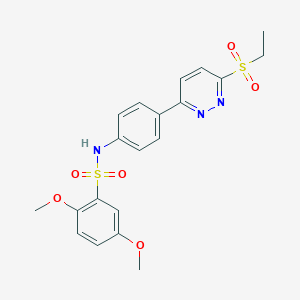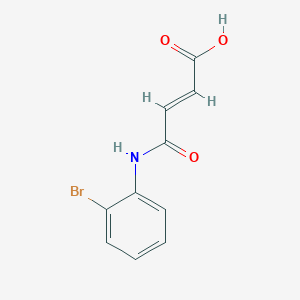![molecular formula C14H13NO4S B2786546 3-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 147410-76-2](/img/structure/B2786546.png)
3-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₃NO₄S. It is characterized by a benzene ring substituted with a sulfamoyl group and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of sulfamoyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced through a large-scale sulfamation reaction, followed by purification steps to achieve the desired purity. The process may involve the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(3-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acids.
Applications De Recherche Scientifique
3-[(3-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-[(3-methylphenyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-[(3-methylphenyl)sulfamoyl]benzoic acid is similar to other sulfamoylbenzoic acids, such as 3-[(4-methylphenyl)sulfamoyl]benzoic acid. it is unique in its substitution pattern, which affects its chemical properties and reactivity. Other similar compounds include:
3-[(2-methylphenyl)sulfamoyl]benzoic acid
3-[(3-ethylphenyl)sulfamoyl]benzoic acid
3-[(3-chlorophenyl)sulfamoyl]benzoic acid
Propriétés
IUPAC Name |
3-[(3-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-6-12(8-10)15-20(18,19)13-7-3-5-11(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCGIAAHIVKYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
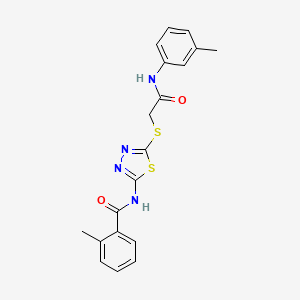

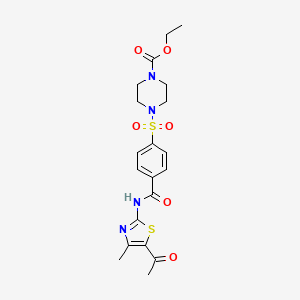
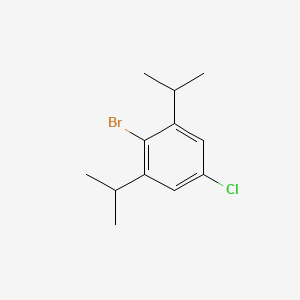
![1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one](/img/structure/B2786471.png)


![5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2786478.png)
